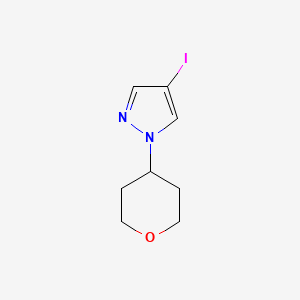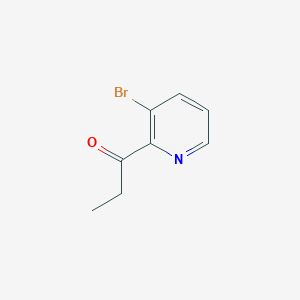
1,1-difluorobutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include retrosynthetic analysis, which involves planning a synthesis backwards, by starting at the product (the compound of interest) and figuring out the steps to get there from readily available starting materials .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be visualized using tools like MolView .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, reactivity, stability, etc. These properties can often be predicted based on the compound’s structure .Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis of 1,1-difluorobutan-2-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1,4-difluorobutane", "Sodium borohydride", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: 1,4-difluorobutane is reacted with sodium borohydride in methanol to yield 1,4-difluorobutan-2-ol.", "Step 2: The intermediate compound 1,4-difluorobutan-2-ol is treated with sulfuric acid to form 1,1-difluorobutan-2-ene.", "Step 3: The 1,1-difluorobutan-2-ene is then reacted with sodium hydroxide and hydrogen peroxide to produce the final product, 1,1-difluorobutan-2-ol." ] } | |
CAS RN |
147123-71-5 |
Product Name |
1,1-difluorobutan-2-ol |
Molecular Formula |
C4H8F2O |
Molecular Weight |
110.1 |
Purity |
93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




